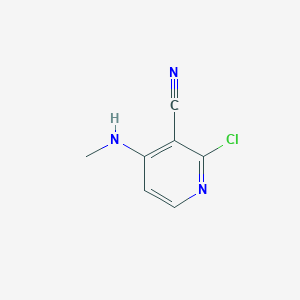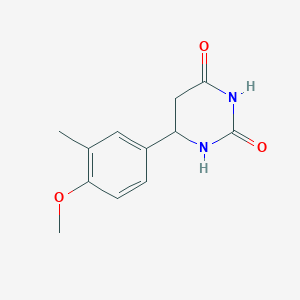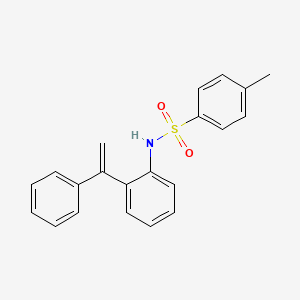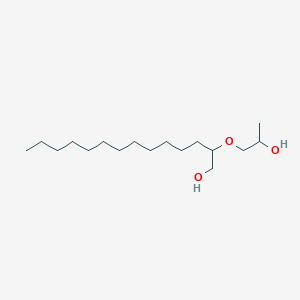![molecular formula C9H10N4O3P+ B12517252 Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium CAS No. 675825-74-8](/img/structure/B12517252.png)
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a triazole ring, and an oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium typically involves multi-step organic synthesis techniques. One common approach is the reaction of 2-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with a suitable phosphorus reagent, such as phosphorus oxychloride, to yield the final product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the phosphorus center.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the triazole ring results in dihydrotriazoles .
Applications De Recherche Scientifique
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants and plasticizers .
Mécanisme D'action
The mechanism by which Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Quinoline derivatives: These compounds also feature a hydroxyphenyl group and are used in similar applications.
Phosphonium salts: These compounds have a similar phosphorus center and are used in various chemical reactions .
Uniqueness
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
675825-74-8 |
|---|---|
Formule moléculaire |
C9H10N4O3P+ |
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
hydroxy-[(2-hydroxyphenyl)-(1H-1,2,4-triazol-5-ylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C9H9N4O3P/c14-7-4-2-1-3-6(7)8(17(15)16)12-9-10-5-11-13-9/h1-5,8H,(H3-,10,11,12,13,14,15,16)/p+1 |
Clé InChI |
NWMXAQFFWUGJHD-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C(=C1)C(NC2=NC=NN2)[P+](=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)


![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)

![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)



![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)

